molecular formula C25H30ClFN4O2 B10833096 Benzimidazole derivative 16

Benzimidazole derivative 16

Cat. No.: B10833096
M. Wt: 473.0 g/mol
InChI Key: GHWPMCBIOYWZCT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. Benzimidazole derivative 16 is one such compound that has shown promise in various scientific research fields. This compound is part of a broader family of benzimidazole derivatives known for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. For benzimidazole derivative 16, a common synthetic route includes the reaction of 1,2-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including derivative 16, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are increasingly used. These methods not only reduce the use of hazardous solvents but also enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or arylated benzimidazole derivatives .

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Investigated for its anticancer properties and potential use as an anti-inflammatory agent.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzimidazole derivative 16 involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

Benzimidazole derivative 16 can be compared with other similar compounds such as:

Uniqueness: What sets this compound apart is its broad spectrum of activity and its potential for modification to enhance specific properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H30ClFN4O2

Molecular Weight

473.0 g/mol

IUPAC Name

2-(6-chloro-2-fluoro-3-methylanilino)-N-(4,4-dimethylcyclohexyl)-6-methoxy-1-methylbenzimidazole-5-carboxamide

InChI

InChI=1S/C25H30ClFN4O2/c1-14-6-7-17(26)22(21(14)27)30-24-29-18-12-16(20(33-5)13-19(18)31(24)4)23(32)28-15-8-10-25(2,3)11-9-15/h6-7,12-13,15H,8-11H2,1-5H3,(H,28,32)(H,29,30)

InChI Key

GHWPMCBIOYWZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)(C)C)OC)F

Origin of Product

United States

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